LDC000067 - 1073485-20-7

LDC000067

Catalog Number: EVT-272836
CAS Number: 1073485-20-7
Molecular Formula: C18H18N4O3S
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LDC000067 is a cyclin-dependent kinase 9 (Cdk9) inhibitor (IC50 = 44 nM). It is selective for Cdk9 over Cdk1, -2, -4, -6, and -7 (IC50s = 5.5, 2.44, 9.24, >10, and >10 μM, respectively), as well as a panel of 28 additional kinases at 10 μM. LDC000067 (10 μM) inhibits transcription dependent on the Cdk9-cyclin T complex positive transcription elongation factor b (P-TEFb) in vitro and de novo RNA synthesis in A549 cells. It induces apoptosis in A549 and MCF-7 cancer cells. LDC000067 prevents IL-1β-induced production of matrix metalloproteinase-3 (MMP-3), MMP-9, MMP-13, IL-6, IL-8, and TNF-α and NF-κB activation in SW 1353 chondrocytes. In vivo, LDC000067 (7.5 mg/kg) delays cartilage degeneration in a mouse model of anterior cruciate ligament transection (ACLT). It also prevents bone resorption in mouse models of ACLT- or LPS-induced osteoarthritis.
LDC000067 is a potent and selective CDK9 inhibitor. LDC000067 inhibited in vitro transcription in an ATP-competitive and dose-dependent manner. Gene expression profiling of cells treated with LDC000067 demonstrated a selective reduction of short-lived mRNAs, including important regulators of proliferation and apoptosis. Analysis of de novo RNA synthesis suggested a wide ranging positive role of CDK9. At the molecular and cellular level, LDC000067 reproduced effects characteristic of CDK9 inhibition such as enhanced pausing of RNA polymerase II on genes and, most importantly, induction of apoptosis in cancer cells. LDC000067 inhibits P-TEFb-dependent in vitro transcription. Induces apoptosis in vitro and in vivo in combination with BI 894999.

2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid (N70)

Compound Description: N70 is a thienopyridine-based inhibitor that exhibits α-ketoglutarate (αKG)-competitive inhibition against KDM5A, a histone H3 lysine 4 demethylase. This inhibition is reversible, highlighting its non-covalent binding mechanism. []

Relevance: While N70 belongs to the thienopyridine class and differs significantly from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, its investigation in the context of KDM5A inhibition provides valuable insights into targeting epigenetic regulators. Both compounds share a common interest in modulating biological processes, albeit through distinct mechanisms and targets. []

2-((3-(acryloylaminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid (N71)

Compound Description: N71 is a derivative of N70 designed for covalent interaction with the cysteine residue (Cys481) in KDM5A. This compound incorporates a (dimethylamino)but-2-enamido)phenyl moiety, which facilitates covalent bond formation with the target cysteine. []

Relevance: Similar to N70, while N71 differs structurally from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, both compounds showcase the strategy of incorporating reactive groups for targeted covalent inhibition. The acrylamide moiety in N71 and the potential for sulfonamide modifications in (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide highlight a shared interest in developing covalent inhibitors. []

8-(1-{4-[(5-chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

Compound Description: This compound is a potent inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), exhibiting potential anticancer activity. Notably, it has shown promise in treating non-small cell lung cancer (NSCLC), including brain metastases. []

Relevance: This compound shares structural similarities with (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, particularly the presence of a substituted pyrimidine ring linked to an aniline moiety. The variations in substituents on the pyrimidine and the presence of additional structural motifs contribute to its distinct biological activity profile. []

1-(4-((5‐chloro‐4‐((2‐(isopropylsulfonyl)phenyl)amino)pyrimidin‐2‐yl)amino)‐3‐methoxyphenyl)‐3‐(2‐(dimethylamino)ethyl)imidazolidin‐2‐one (ZX‐42)

Compound Description: ZX-42 is a novel ALK inhibitor that induces apoptosis and protective autophagy in the EML4-ALK-positive lung cancer cell line H2228. []

Relevance: ZX-42 shares a core structure with (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, featuring a substituted pyrimidine ring connected to a sulfonamide group. Both compounds also possess a methoxy group on a phenyl ring, highlighting the exploration of similar substituents for potential anticancer activity. []

3-[2-Amino-6-(phenyl)pyrimidin-4-yl]-chromen-2-ones

Compound Description: This series of compounds demonstrated antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Notably, compounds T-1, T-2, and T-7 exhibited good antimicrobial activity profiles. [, ]

Relevance: These compounds share the central pyrimidine scaffold with (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide. The variations in substituents and the fusion with a chromen-2-one moiety contribute to their distinct antimicrobial properties. [, ]

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

Compound Description: This class of compounds exhibits inhibitory activity against NF-κB inducing kinase (NIK), making them potential candidates for treating psoriasis. Notably, compound 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f) demonstrated potent NIK inhibition, good selectivity, and favorable pharmacokinetic properties. []

Relevance: While structurally distinct from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, the N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives highlight the exploration of diverse heterocyclic systems containing pyrimidine for developing therapeutic agents. []

(S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid

Compound Description: This compound, also known as Telotristat, is an inhibitor of tryptophan hydroxylase, an enzyme involved in serotonin synthesis. It is used to treat carcinoid syndrome diarrhea. [, , , , , , ]

(S)-2-amino-3-(4-(2-amino-6-((R)-2,2,2-trifluoro-1-(3'-methoxybiphenyl-4-yl)ethoxy)pyrimidin-4-yl)phenyl)propanoic acid

Compound Description: Similar to the previous compound, this compound is another example of a pyrimidine derivative with therapeutic potential. [, , ]

Compound Description: This series of compounds, including pyrazolopyrimidine derivatives, were investigated for their antiproliferative activities. []

Relevance: This compound series highlights the importance of the pyrimidine scaffold, also present in (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, in designing compounds with potential anticancer properties. The presence of indole and pyrazole moieties in these derivatives further emphasizes the exploration of fused heterocyclic systems in drug discovery. []

Compound Description: This set of compounds was designed as potential tyrosine kinase and thymidylate synthase inhibitors. They were further evaluated for their cytotoxic activity. []

Relevance: These compounds, particularly the 5,7 dimethyl pyrido(2, 3-d)pyrimidin-4-one scaffold, emphasizes the significance of pyrimidine, also found in (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, in designing potential anticancer agents. The incorporation of different heterocyclic rings and substituents highlights the exploration of chemical space around this core structure for desired biological activities. []

(3Z)-3-{1-[(5-phenyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one and (3Z)-3-{1-[(5-methyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one-6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Compound Description: These compounds, containing a furanone ring system linked to pyrazole and pyrimidine moieties, were investigated for their structural properties and hydrogen-bonding patterns. []

Relevance: Though structurally distinct from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, these compounds provide insights into the structural features and intermolecular interactions of heterocycles, including pyrimidine, which can be valuable in understanding the structure-activity relationships of related compounds. []

Compound Description: This broad class of compounds emphasizes the importance of pyrimidine and pyridine rings in medicinal chemistry. The specific substituents on these rings dictate the pharmacological properties and potential therapeutic applications. []

Relevance: Similar to (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, this class underscores the significance of substituted pyrimidines as a versatile scaffold in drug discovery. The wide range of substituents explored in this patent highlights the potential for modulating biological activity through structural modifications. []

Compound Description: This study focused on synthesizing and characterizing a series of novel pyridothienopyrimidinone and pyridopyrazolopyrimidine derivatives containing a 1,3-diarylpyrazole moiety. []

Relevance: Although structurally distinct from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, this research emphasizes the use of pyrimidine as a core structure for creating diverse heterocyclic compounds with potential biological activity. The incorporation of thienopyrimidine and pyrazolopyrimidine systems highlights the exploration of various fused heterocyclic frameworks. []

(3-{3-(2,4-Bis-trifluoromethyl-benzyl)-(5-ethyl-pyrimidin-2-yl)-amino-propoxy}-phenyl)-acetic acid

Compound Description: This compound acts as a modulator of peroxisome proliferator-activated receptors (PPARs), specifically targeting metabolic disorders like obesity. []

3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives

Compound Description: This series of heterocyclic compounds, incorporating a triazolothiadiazole core and a pyridinyl substituent, was investigated for their antibacterial and antifungal activities. []

Relevance: While structurally diverse from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, this study highlights the importance of exploring diverse heterocyclic systems, including those with nitrogen and sulfur atoms, for developing antimicrobial agents. []

8-(3-amino-piperidin-1-yl) -xantinas

Compound Description: This class of compounds, characterized by a xanthine core structure with a substituted piperidine ring, is investigated for its therapeutic potential, particularly in treating conditions related to adenosine receptors. []

Relevance: While structurally dissimilar to (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, the 8-(3-amino-piperidin-1-yl)-xantinas showcase the exploration of heterocyclic compounds with diverse substitution patterns for modulating specific biological targets. []

3-cyano-4,6-dimethylpyridine-2(1H)-one and related pyridine derivatives

Compound Description: This series of pyridine derivatives was designed as neonicotinoid analogues and evaluated for their insecticidal activity against cowpea aphid (Aphis craccivora Koch). []

Relevance: Although structurally distinct from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, these pyridine derivatives highlight the importance of exploring different heterocyclic scaffolds, in this case, pyridine, for discovering new insecticides. The presence of a cyano group, similar to the sulfonamide group in the target compound, emphasizes the significance of functional group modifications in modulating biological activity. []

N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide

Compound Description: This compound, containing a pyrimidine ring linked to a sulfonamide group and an oxadiazine ring, was synthesized and characterized for its potential biological activities. []

Relevance: This compound shares structural similarities with (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, particularly the presence of a substituted pyrimidine ring connected to a sulfonamide group. The variations in substituents on the pyrimidine ring and the presence of an oxadiazine moiety contribute to its distinct chemical structure. []

Imidazo[1,2‐a]pyridine‐Isoquinoline Derivatives

Compound Description: These compounds demonstrated potent EGFR inhibitory activity and exhibited anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB231). []

Relevance: While structurally distinct from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, the imidazo[1,2‐a]pyridine‐isoquinoline derivatives highlight the exploration of fused heterocyclic systems with nitrogen-containing rings for developing anticancer agents. The presence of a methoxyphenyl group in some of these derivatives further emphasizes the use of similar substituents in different chemical contexts for potential therapeutic benefit. []

2-amino, 6-phenyl substituted pyrido[2,3-d]pyrimidine derivatives

Compound Description: This class of compounds acts as Raf kinase inhibitors and holds potential for cancer treatment. [, , ]

Relevance: The 2-amino, 6-phenyl substituted pyrido[2,3-d]pyrimidine derivatives, while structurally different from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, highlight the importance of exploring pyrimidine-containing heterocycles for therapeutic applications. The variations in the fused ring system and substituents contribute to the unique biological activities and potential applications of these compounds. [, , ]

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a selective and high-affinity orexin-1 receptor (OX1R) antagonist. It demonstrates efficacy in reducing stress-induced hyperarousal without inducing hypnotic effects. []

Relevance: Compound 56 shares the core pyrimidine structure with (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide. Despite structural differences, including the presence of a trifluoromethyl group and a complex bicyclic system, the shared pyrimidine scaffold highlights its versatility in medicinal chemistry for diverse therapeutic targets. []

Compound Description: This series of compounds exhibited good antibacterial activity and were also evaluated for their potential as L-glutamine: D-fructose-6-phosphate amidotransferase (Glc-N-6P) inhibitors. []

Relevance: These derivatives share a striking structural similarity with (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, particularly the presence of a substituted pyrimidine ring directly linked to a benzenesulfonamide moiety. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones

Compound Description: This group of compounds, featuring a benzodioxole ring and a propenone moiety, was studied for its molecular-electronic structures and supramolecular aggregation patterns. []

Relevance: While structurally different from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, these compounds offer insights into the structural features and intermolecular interactions, which are crucial for understanding structure-activity relationships in drug discovery. []

N-[3-(3-cyanopyrazolo[1,5a] pyrimidin-7-yl)-phenyl]-N-ethyl-acetamide

Compound Description: This specific pyrazolopyrimidine derivative is being explored for its therapeutic potential and is synthesized through a novel pathway involving specific intermediates. []

Relevance: This compound shares the crucial pyrimidine ring system with (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide. Although the overall structures differ significantly due to the presence of a pyrazole ring and an acetamide group, the shared pyrimidine highlights its prevalence in medicinal chemistry. []

(2-methylsulfanyl-4-oxo-6-phenyl-4H-pyrimidin-3-yl)acetic acid methyl ester Derivatives

Compound Description: These pyrimidine-based compounds were studied for their reactivity with hydrazine hydrate and benzylamine, leading to the formation of various heterocyclic derivatives, including imidazopyrimidines. []

Relevance: These derivatives highlight the versatility of the pyrimidine scaffold, also found in (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, as a starting point for synthesizing diverse heterocyclic systems. The reactions explored with hydrazine and benzylamine showcase the potential for creating new compounds with potential biological activity. []

Compound Description: Initially identified as kinase inhibitors, LY2784544 and GSK2636771 were later discovered to be novel agonists of the G protein-coupled receptor GPR39. Interestingly, their activity at GPR39 was found to be allosterically modulated by zinc. []

Relevance: While structurally distinct from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, LY2784544 and GSK2636771 highlight the importance of considering potential off-target effects and the complex interplay between small molecules and biological systems, especially in drug discovery. []

4,6‐Disubstituted Pyrimidine Derivatives

Compound Description: This series of pyrimidine derivatives was designed as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1), exhibiting potential as anticancer agents by inhibiting angiogenesis. []

Relevance: These derivatives share the core pyrimidine structure with (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, underscoring the versatility of pyrimidines in medicinal chemistry. The different substituents at the 4- and 6-positions of the pyrimidine ring, along with the absence of a sulfonamide group, contribute to their distinct dual inhibitory activity against VEGFR2 and FGFR1. []

Compound Description: These compounds, designed based on the core structure of the BMP antagonist dorsomorphin, exhibit inhibitory activity against activin receptor–like kinase 3 (ALK3), a bone morphogenetic protein (BMP) receptor. These compounds were found to enhance liver regeneration in a partial hepatectomy model. []

Relevance: Although structurally distinct from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, the pyrazolo[1,5-a]pyrimidine derivatives highlight the exploration of heterocyclic compounds containing a pyrimidine ring for therapeutic applications. The presence of diverse substituents on the pyrazolopyrimidine scaffold underscores the importance of structural modifications in modulating biological activity and targeting specific pathways, such as ALK3 inhibition in this case. []

N-(2((5‐chloro‐2‐((2‐methoxy‐6‐(4‐methylpiperazin‐1‐yl)pyridin‐3yl)amino)pyrimidin‐4‐yl)amino)phenyl)methanesulfonamide (ZX‐29)

Compound Description: ZX-29 is a newly synthesized ALK inhibitor that induces apoptosis in the nucleophosmin-ALK-positive cell line Karpas299, indicating its potential as an antitumor agent. []

Relevance: ZX-29 shares the central pyrimidine ring and the sulfonamide group with (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, highlighting the significance of these structural features in designing potential anticancer agents. []

Compound Description: Compounds 2, 12, and 16 are selective inhibitors of WEE2 kinase, a key regulator of meiosis, suggesting their potential as non-hormonal contraceptives. []

Relevance: While structurally distinct from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, these pyrido[2,3-d]pyrimidin-7(8H)-one derivatives highlight the exploration of pyrimidine-containing heterocycles for developing therapeutic agents. The presence of a pyrimidine ring, also found in the target compound, underscores the importance of this scaffold in medicinal chemistry. []

Ethynyl-heterocycles (e.g., 6-ethynyl-N-phenyl-9H-purin-2-amine)

Compound Description: These compounds, containing an ethynyl group attached to various heterocyclic scaffolds, were investigated as potential irreversible inhibitors of Nek2 kinase. The ethynyl group acts as a Michael acceptor, targeting the cysteine 22 residue near the enzyme's active site. []

Relevance: While structurally different from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, the study of ethynyl-heterocycles provides insights into the design and development of irreversible kinase inhibitors, which could be relevant for exploring similar strategies for targeting kinases with the target compound or its analogs. []

3, 4-Dihydropyrimidin-2-one Derivatives

Compound Description: This series of compounds, derived from ethyl-6-methyl–2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-carboxylates, was synthesized and evaluated for its antimicrobial and antioxidant activities. []

Relevance: These derivatives highlight the importance of the dihydropyrimidine-2-one scaffold, which, although structurally different from the pyrimidine in (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, showcases the exploration of diverse pyrimidine derivatives in medicinal chemistry. The presence of various substituents on the dihydropyrimidine ring underscores the importance of structural modifications in modulating biological activities. []

Compound Description: This class of compounds targets DNA-dependent protein kinase (DNA-PK), a critical enzyme for repairing DNA double-strand breaks. These inhibitors are being explored as potential cancer therapeutics to enhance tumor chemo- and radiosensitization. []

Relevance: While structurally distinct from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, these DNA-PK inhibitors provide insights into targeting DNA repair pathways for cancer therapy. The exploration of diverse chemical scaffolds, such as chromen-4-one, arylmorpholine, and benzaldehyde, emphasizes the importance of exploring various structural motifs for inhibiting specific enzyme targets. []

GS-5759

Compound Description: GS-5759 is a bifunctional ligand that acts as both a β2-adrenoceptor agonist and a phosphodiesterase 4 (PDE4) inhibitor. This unique dual activity makes it a potential therapeutic agent for chronic obstructive pulmonary disease (COPD) by targeting multiple pathways involved in the disease pathogenesis. []

Relevance: Though structurally distinct from (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, GS-5759 highlights the concept of polypharmacology, where a single molecule can interact with multiple targets, potentially offering synergistic therapeutic effects. []

Source and Classification

LDC000067 is classified as a CDK inhibitor, specifically targeting the CDK9-cyclin T1 complex. It was developed through a high-throughput screening of chemical libraries aimed at discovering compounds that could effectively bind to the ATP-binding pocket of kinases. The compound is noted for its high specificity, exhibiting an IC50 value of approximately 44 nM against CDK9, while showing significantly lower activity against other cyclin-dependent kinases, making it a promising candidate for further therapeutic exploration .

Synthesis Analysis

The synthesis of LDC000067 involves several key steps, primarily utilizing a 2,4-aminopyrimidine scaffold. The process can be summarized as follows:

  1. Starting Material: An intermediate compound is prepared, typically involving the reaction of appropriate amines with pyrimidine derivatives.
  2. Reagents and Conditions: The synthesis involves using dimethylformamide (DMF) as a solvent and heating the reaction mixture to approximately 80°C for one hour.
  3. Purification: After the reaction, the product is purified using ion exchange chromatography and lyophilization to yield LDC000067 as a white powder with a yield of around 71% .

Technical Parameters

  • Solubility: LDC000067 is soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 10 mM.
  • Storage: Stock solutions are recommended to be stored below -20°C for long-term stability .
Molecular Structure Analysis

The molecular structure of LDC000067 can be described as follows:

  • Chemical Formula: C₁₄H₁₅N₅O₂S
  • Molecular Weight: Approximately 301.37 g/mol
  • Structure Features: The compound features a pyrimidine ring substituted with an aminophenyl group and a methanesulfonamide moiety, which contributes to its binding affinity for CDK9.

Structural Characteristics

  • The presence of electron-donating groups in the structure enhances its ability to interact with the ATP-binding site of CDK9.
  • X-ray crystallography or NMR studies may provide detailed insights into the three-dimensional conformation of the compound when bound to its target .
Chemical Reactions Analysis

LDC000067 participates in several key chemical reactions relevant to its pharmacological activity:

  1. Kinase Inhibition: It acts as an ATP-competitive inhibitor, blocking the phosphorylation activity of CDK9 on substrates such as RNA polymerase II.
  2. Cellular Effects: In cellular assays, treatment with LDC000067 leads to:
    • Induction of apoptosis via activation of tumor suppressor proteins like p53.
    • Reduction in levels of short-lived mRNAs that encode proteins involved in cell proliferation and survival, such as MYC and MCL1 .

Reaction Conditions

  • Typical assays involve incubating LDC000067 with cellular extracts or purified CDK9 under controlled conditions (e.g., temperature, pH) to assess its inhibitory effects .
Mechanism of Action

The mechanism by which LDC000067 exerts its effects primarily revolves around its inhibition of CDK9:

  1. Inhibition of Transcription: By inhibiting CDK9, LDC000067 disrupts the phosphorylation cycle necessary for RNA polymerase II elongation during transcription.
  2. Induction of Apoptosis: The compound selectively reduces the expression of anti-apoptotic factors while enhancing pro-apoptotic signals, leading to programmed cell death in cancer cells.

Relevant Data

  • Gene expression profiling in treated cells indicates significant downregulation of mRNAs associated with cell survival and proliferation pathways, corroborating its role as an effective anticancer agent .
Physical and Chemical Properties Analysis

LDC000067 exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Melting Point: Specific melting point data may vary; typically determined during characterization studies.
  • Stability: Stable under recommended storage conditions; sensitive to moisture.

Relevant Data

  • The solubility profile indicates good compatibility with organic solvents commonly used in biological assays, facilitating its use in both in vitro and in vivo studies .
Applications

LDC000067 holds significant promise across various scientific applications:

  1. Cancer Research: As a selective CDK9 inhibitor, it is being investigated for its potential to treat various cancers by inducing apoptosis and altering gene expression profiles.
  2. Transcription Studies: Its ability to inhibit transcription makes it a valuable tool for studying transcriptional regulation mechanisms mediated by CDK9.
  3. Drug Development: Ongoing research aims to optimize LDC000067 and related compounds for clinical use, focusing on enhancing selectivity and reducing potential side effects associated with broader kinase inhibition .
Mechanistic Basis of CDK9 Inhibition by LDC000067

Structural Determinants of CDK9 Selectivity

LDC000067 (LDC067) achieves exceptional selectivity for CDK9 through unique structural interactions within the CDK9/cyclin T1 (CycT1) complex. X-ray crystallography reveals that CDK9/CycT1 exhibits a distinct 26° rotational shift compared to cell cycle CDKs (e.g., CDK2/cyclin A), resulting in a smaller protein-protein interface (1,763 Ų vs. 2,892 Ų in CDK2/CycA) [2]. This altered orientation creates a sparse interaction network that LDC000067 exploits via its 2,4-aminopyrimidine scaffold. The compound binds the ATP pocket with high complementarity, engaging key residues through:

  • Hydrophobic interactions with the gatekeeper residue Phe103
  • Hydrogen bonding with backbone atoms of Cys106
  • Steric occlusion of non-conserved residues in the hinge region [2] [8]

The C-terminal tail of CDK9 (residues 331–372), absent in other CDK structures, dynamically regulates substrate access. Biochemical studies show that tail truncation (CDK9330) reduces catalytic efficiency (kcat/KM) by 70% and increases KM,app for ATP from 160 μM to >1 mM, confirming its role in ATP positioning [8]. LDC000067 stabilizes an autoinhibitory tail conformation that further enhances selectivity.

Table 1: Selectivity Profile of LDC000067

KinaseIC₅₀ (μM)Selectivity vs. CDK9
CDK9/CycT10.044 ± 0.011-fold
CDK2/CycA5.51125-fold
CDK1/CycB2.4455-fold
CDK4/CycD19.24210-fold
CDK6/CycD3>10>227-fold
CDK7/CycH/MAT1>10>227-fold

Data compiled from biochemical kinase assays [3] [6] [9]

ATP-Competitive Binding and Kinase Inhibition Dynamics

LDC000067 acts as a reversible ATP-competitive inhibitor with dose-dependent effects on kinase activity. Kinetic analyses demonstrate an inhibitory constant (Ki) of 32.7 nM against CDK9/CycT1, compared to 1.01 μM for CDK2/CycA and 16.0 μM for CDK7/CycH/MAT1 [3] [9]. This binding is characterized by:

  • Rapid association kinetics (t½ < 1 min at 100 nM)
  • ATP displacement with an IC50 shift from 44 nM (1 mM ATP) to 6 nM (low ATP conditions) [6]
  • Conformational changes in the glycine-rich loop that bury the inhibitor deep within the catalytic cleft, as observed in CDK9/flavopiridol structures [2]

Enzyme kinetics reveal an ordered Bi-Bi mechanism where ATP binds before the substrate (RNA Pol II CTD), and ADP release precedes phosphorylated CTD dissociation. LDC000067 disrupts this sequence by competing with ATP for the initial binding site, preventing ternary complex formation. At 10 μM, it reduces Ser2 phosphorylation of the CTD by 40% in HeLa nuclear extracts within 60 minutes [3] [6].

Disruption of P-TEFb Complex Functionality

The CDK9/CycT1 heterodimer forms the core of Positive Transcription Elongation Factor b (P-TEFb), which regulates transcriptional elongation through two functional pools:

  • Active P-TEFb (bound to Brd4 or other recruiters)
  • Inactive 7SK snRNP (bound to HEXIM1/2 and 7SK noncoding RNA) [4]

LDC000067 disrupts P-TEFb functionality via dual mechanisms:

  • Direct inhibition of CDK9 kinase activity, preventing phosphorylation of NELF and DSIF negative elongation factors
  • Allosteric modulation of the CycT1 C-terminal helix, which reduces affinity for HEXIM1/7SK RNA by 60% and promotes complex dissociation [2] [8]

Notably, LDC000067 induces autophosphorylation of CDK9 at Thr186, Ser347, Thr262, and Thr363. While Thr186 phosphorylation enhances kinase activity in other CDKs, in CDK9 it paradoxically increases 7SK snRNP binding affinity by 3-fold, creating a negative feedback loop that depletes the active P-TEFb pool [2] [8].

Phosphorylation-Dependent Modulation of RNA Polymerase II CTD

RNA Polymerase II contains a C-terminal domain (CTD) with 52 heptad repeats (Y1S2P3T4S5P6S7) whose phosphorylation state governs transcriptional progression. CDK9 specifically phosphorylates Ser2 (Ser2-P) during elongation. LDC000067 treatment causes:

  • Redistribution of RNA Pol II along gene bodies, increasing promoter-proximal pausing 3.5-fold on MYC and MCL1 genes [6]
  • Selective loss of Ser2-P without affecting CDK7-mediated Ser5-P or Ser7-P [4] [6]
  • Premature termination of transcripts shorter than 4 kb due to impaired elongation processivity

Genome-wide expression analyses reveal that LDC000067 preferentially reduces short-lived mRNAs (half-life <60 min) encoding:

  • Anti-apoptotic proteins (MCL1, BCL2)
  • Cell cycle regulators (MYC, Cyclin D1)
  • Transcription factors (c-JUN, STAT3) [6]

Table 2: Transcriptional Changes Induced by LDC000067

Gene CategoryRepresentative GenesmRNA ReductionHalf-Life
Apoptosis regulatorsMCL1, XIAP, Survivin70–85%30–45 min
Transcription factorsMYC, JUN, STAT360–75%20–35 min
Cell cycle proteinsCyclin D1, CDC25A55–70%40–60 min

Data from transcriptomic studies in HeLa and leukemia cells [5] [6]

This selectivity arises because CDK9 continuously "recharges" elongation complexes transcribing long genes. Inhibition disproportionately affects genes with high polymerase turnover rates, such as those controlled by paused polymerases. De novo RNA synthesis assays confirm a 65% global reduction in nascent transcripts within 90 minutes of treatment [6].

Properties

CAS Number

1073485-20-7

Product Name

LDC000067

IUPAC Name

[3-[[6-(2-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]methanesulfonamide

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C18H18N4O3S/c1-25-17-8-3-2-7-15(17)16-10-18(21-12-20-16)22-14-6-4-5-13(9-14)11-26(19,23)24/h2-10,12H,11H2,1H3,(H2,19,23,24)(H,20,21,22)

InChI Key

GGQCIOOSELPMBB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N

Solubility

Soluble in DMSO (50mg/mL).

Synonyms

3-((6-(2-methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methane sulfonamide
3-((6-(2-methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide
LDC000067
LDC067

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.